molecular formula C15H24N2O6S2 B2972499 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide CAS No. 1396783-39-3

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide

Cat. No.: B2972499
CAS No.: 1396783-39-3
M. Wt: 392.49
InChI Key: JKHNGIUAMSERLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This benzenesulfonamide derivative features a 1,2-thiazinane ring substituted at the 4-position with a sulfonyl group (1,1-dioxide) and an N-linked 2-hydroxy-3-methoxy-2-methylpropyl substituent. The hydroxy and methoxy groups in the N-substituent may enhance solubility and hydrogen-bonding interactions, while the thiazinane ring could influence conformational stability .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6S2/c1-15(18,12-23-2)11-16-25(21,22)14-7-5-13(6-8-14)17-9-3-4-10-24(17,19)20/h5-8,16,18H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHNGIUAMSERLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target’s N-substituent (hydroxy, methoxy, methyl) introduces steric and electronic challenges absent in analogs like 35 (bromophenoxy) or 40 (aryl). This may necessitate multi-step protection strategies during synthesis.

Synthetic Efficiency : Compound 36’s lower yield (32%) compared to 35 (66%) highlights the difficulty of alkylation steps, suggesting similar challenges for the target’s synthesis.

Functional Group Diversity: Unlike 40 (thiazinanone with a ketone), the target’s sulfonamide group may enhance stability and hydrogen-bond acceptor capacity, influencing pharmacokinetics .

Research Findings and Implications

Impact of Substituents on Physicochemical Properties

  • Solubility : The hydroxy and methoxy groups in the target compound likely improve aqueous solubility compared to brominated analogs (e.g., 35, 36), which are more lipophilic.

Hypothetical Pharmacological Relevance

  • Enzyme Inhibition : The sulfonamide group is a common motif in carbonic anhydrase inhibitors. The thiazinane ring’s rigidity could enhance target selectivity compared to flexible analogs.
  • Metabolic Stability : The 2-methylpropyl substituent may reduce metabolic degradation compared to smaller N-alkyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.